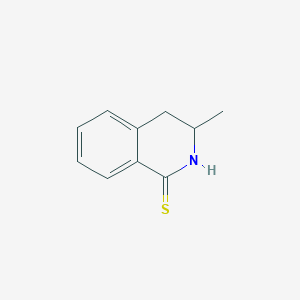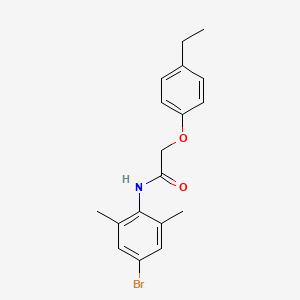![molecular formula C14H23N3O2 B6004551 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)
2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the medical field. This compound is also known as PEPA and is a structural analog of the neurotransmitter dopamine.
Aplicaciones Científicas De Investigación
2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its potential applications in the medical field. One of the major areas of research is its use as a dopamine receptor agonist. This compound has been shown to selectively activate dopamine D1 receptors and has the potential to be used in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol involves its binding to dopamine D1 receptors. This binding results in the activation of the receptor, which leads to an increase in intracellular cAMP levels. The increase in cAMP levels then triggers a cascade of downstream signaling events, ultimately leading to the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol are mainly mediated through its action on dopamine D1 receptors. This compound has been shown to increase cAMP levels, which can lead to various effects such as increased neuronal excitability, enhanced memory formation, and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is its selectivity towards dopamine D1 receptors. This selectivity allows for more specific and targeted experiments, which can yield more accurate results. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol. One potential direction is the development of more potent and selective dopamine D1 receptor agonists. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems and its potential applications in the treatment of other neurological disorders. Additionally, the development of new techniques for the delivery and administration of the compound could also be an area of future research.
Conclusion:
In conclusion, 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the medical field. The compound's selectivity towards dopamine D1 receptors and its ability to increase cAMP levels have made it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the medical field.
Métodos De Síntesis
The synthesis of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol involves the reaction of 3-(4-(2-hydroxyethoxy)phenyl)propionic acid with piperazine and pyridine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Propiedades
IUPAC Name |
2-[2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c18-9-11-19-10-8-16-4-6-17(7-5-16)13-14-2-1-3-15-12-14/h1-3,12,18H,4-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGITYTPJRTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]propanamide](/img/structure/B6004470.png)
![4-(2,3-dichlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6004478.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6004495.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6004507.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6004525.png)
![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6004541.png)
![N-[(1-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6004544.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)

![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)

